molecular formula C9H8FNS B7514350 2-(2-Fluorophenyl)sulfanylpropanenitrile

2-(2-Fluorophenyl)sulfanylpropanenitrile

Cat. No.: B7514350
M. Wt: 181.23 g/mol
InChI Key: UFUMPDSIEPPRQI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)sulfanylpropanenitrile is an organosulfur compound featuring a fluorophenyl group attached via a sulfanyl (thioether) linkage to a propanenitrile backbone. The nitrile moiety may serve as a precursor for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

IUPAC Name

2-(2-fluorophenyl)sulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUMPDSIEPPRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)SC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Sulfanyl vs. Sulfonyl Derivatives
  • 3-[(2-Fluorophenyl)sulfonyl]propanenitrile (): Replaces the sulfanyl (S-) group with a sulfonyl (SO₂) group. The sulfonyl group increases polarity, acidity (via electron-withdrawing effects), and oxidative stability compared to sulfanyl. Molecular weight: 213.23 g/mol (C₉H₈FNO₂S) vs. ~181 g/mol for the sulfanyl analog. Applications: Likely used in high-polarity environments or as a metabolite of sulfanyl derivatives .
  • 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (): Contains a dinitrile and ketone group instead of a nitrile and sulfanyl. Higher boiling point (399.8°C) and density (1.249 g/cm³) due to increased molecular weight and polarity. Role: A Vonoprazan impurity, highlighting the pharmaceutical relevance of fluorophenyl-containing nitriles .
Halogen Substitution: Fluorine vs. Chlorine
  • 2-(2-Chlorophenyl)-2-(propylamino)propanenitrile (): Substitutes fluorine with chlorine at the phenyl ortho position. Molecular weight: 222.71 g/mol (C₁₂H₁₅ClN₂) vs. ~181 g/mol for the fluoro analog. Implications: May exhibit altered pharmacokinetics due to increased hydrophobicity .

Aromatic Substitution Patterns

  • 2-(3-Benzoylphenyl)propanenitrile (): Features a meta-benzoylphenyl group instead of ortho-fluorophenyl. Role: A Ketoprofen impurity, emphasizing the importance of nitrile intermediates in NSAID synthesis .

Hybrid Functionalization

  • 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile (): Combines difluoropropanenitrile with ethylphenyl and hydroxyethylamine groups. The hydroxyethylamine moiety enhances water solubility, while difluorination increases metabolic resistance. Applications: Likely a precursor for bioactive molecules requiring balanced solubility and stability .

Physicochemical and Functional Comparison Table

Compound Name (CAS/Key Identifier) Key Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Primary Applications
2-(2-Fluorophenyl)sulfanylpropanenitrile 2-Fluorophenyl, sulfanyl ~181 N/A N/A Pharmaceutical intermediate
3-[(2-Fluorophenyl)sulfonyl]propanenitrile 2-Fluorophenyl, sulfonyl 213.23 N/A N/A Metabolite/High-polarity applications
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (312307-38-3) Dinitrile, ketone, 2-fluorophenyl N/A 399.8 1.249 Vonoprazan impurity
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile 2-Chlorophenyl, propylamino 222.71 N/A N/A Pharmacokinetic studies
2-(3-Benzoylphenyl)propanenitrile 3-Benzoylphenyl N/A N/A N/A Ketoprofen impurity

Key Research Findings

  • Electronic Effects : Fluorine’s electronegativity in 2-(2-fluorophenyl) derivatives enhances binding affinity in drug-receptor interactions compared to chlorine or benzoyl groups .
  • Metabolic Stability : Sulfanyl groups resist oxidation better than thioethers but are less stable than sulfonamides or sulfones .
  • Synthetic Utility : Nitrile groups in these compounds enable versatile transformations, such as hydrolysis to carboxylic acids or conversion into heterocycles .

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